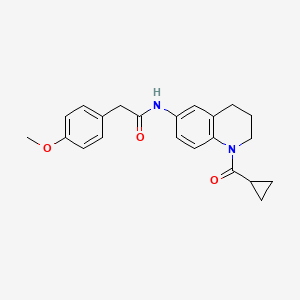
3-イソブチル-1-メチルピペラジン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Isobutyl-1-methylpiperazine is an organic compound with the molecular formula C₉H₂₀N₂. It belongs to the piperazine family, which is characterized by a six-membered ring containing two nitrogen atoms at opposite positions.
科学的研究の応用
3-Isobutyl-1-methylpiperazine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used in studies involving enzyme inhibition and receptor binding.
Industry: Utilized in the production of various chemical intermediates.
作用機序
Target of Action
It is known that piperazine compounds generally act by paralyzing parasites, which allows the host body to easily expel the invasive organism . The neuromuscular effects are thought to be caused by blocking acetylcholine at the myoneural junction .
Mode of Action
Piperazine compounds, in general, are known to paralyze parasites, which is thought to be caused by blocking acetylcholine at the myoneural junction . This interaction with its targets results in the paralysis of the parasites, allowing the host body to easily expel them .
Biochemical Pathways
It is known that the inhibition of the pi 3-kinase pathway disrupts the unfolded protein response and reduces sensitivity to er stress-dependent apoptosis .
Pharmacokinetics
It is known that the clinical development of new drugs may require dedicated drug-drug interaction (ddi) studies, such as to evaluate the effect of cytochrome p450 3a induction on the pharmacokinetics of investigational drugs .
Result of Action
It is known that piperazine compounds, in general, act by paralyzing parasites, which allows the host body to easily expel the invasive organism .
Action Environment
It is known that the corap list includes substances that could pose a risk to human health or the environment and whose (potentially hazardous) properties are to be evaluated by the member states in the next three years .
生化学分析
Biochemical Properties
It is known that piperazine derivatives can interact with various enzymes and proteins
Cellular Effects
Some studies suggest that piperazine derivatives can influence cell function
Molecular Mechanism
The molecular mechanism of action of 3-Isobutyl-1-methylpiperazine is not well-defined. It is known that some piperazine derivatives can exert their effects at the molecular level through binding interactions with biomolecules and changes in gene expression
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Isobutyl-1-methylpiperazine typically involves the cyclization of appropriate precursors. One common method is the reaction of 1,2-diamine derivatives with sulfonium salts, followed by cyclization . Another approach involves the Ugi reaction, which is a multicomponent reaction that forms the piperazine ring .
Industrial Production Methods: Industrial production of 3-Isobutyl-1-methylpiperazine may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods and conditions can vary depending on the desired scale and application .
化学反応の分析
Types of Reactions: 3-Isobutyl-1-methylpiperazine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) under acidic conditions.
Reduction: Hydrogen gas (H₂) in the presence of a catalyst.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce halogenated derivatives .
類似化合物との比較
- 1-Isobutyl-3-methylpiperazin-2-one
- 3-Isopropyl-1-methylpiperazin-2-one
- 1,3-Dimethylpiperazin-2-one
Uniqueness: 3-Isobutyl-1-methylpiperazine is unique due to its specific structural configuration, which imparts distinct chemical and biological properties.
特性
IUPAC Name |
1-methyl-3-(2-methylpropyl)piperazine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2/c1-8(2)6-9-7-11(3)5-4-10-9/h8-10H,4-7H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOYCNJCWZDPJKK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1CN(CCN1)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1248907-88-1 |
Source


|
| Record name | 3-isobutyl-1-methylpiperazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
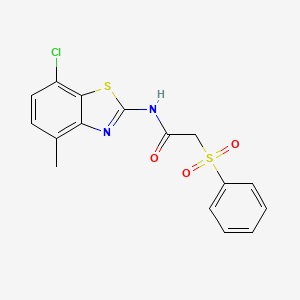
![2-[[6-(1,3-Benzodioxol-5-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]-1-piperidin-1-ylethanone](/img/structure/B2385376.png)
![1-[4-(Propan-2-yl)phenyl]cyclopentane-1-carboxylic acid](/img/structure/B2385378.png)
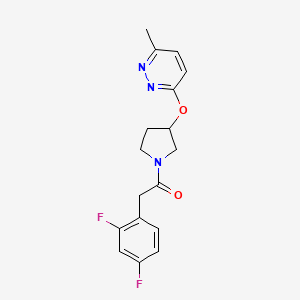
![10-(4-ethoxyphenyl)-1-methyl-3-(3-phenylpropyl)-7,8,9,10-tetrahydro-1H-[1,3]diazepino[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2385381.png)
![N-[(5,6-Difluoro-1H-indol-3-yl)methyl]prop-2-enamide](/img/structure/B2385385.png)
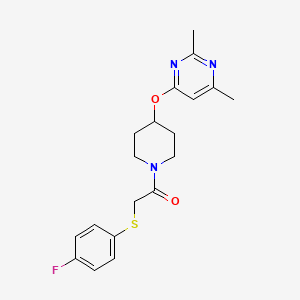
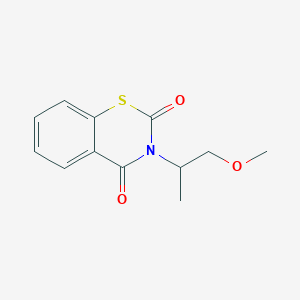

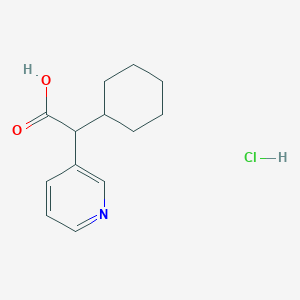
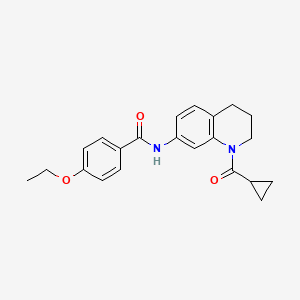
![6-ethyl 3-methyl 2-(3-(2,5-dioxopyrrolidin-1-yl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2385394.png)
![3-[(2,5-dimethylphenyl)methyl]-9-(4-ethylphenyl)-1,7-dimethyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione](/img/structure/B2385395.png)
